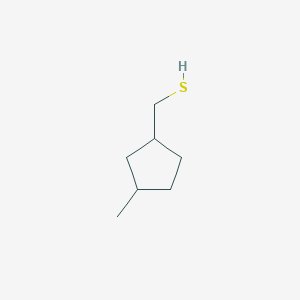
(3-Methylcyclopentyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclopentyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor, which is typical of thiols. Thiols are often used in various chemical processes and have applications in different fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopentyl)methanethiol typically involves the reaction of 3-methylcyclopentylmethanol with a thiolating agent. One common method is the use of hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired thiol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclopentyl)methanethiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using hydrogen peroxide (H2O2) to form the corresponding disulfide.
Reduction: Thiols can be reduced to form alkanes. For instance, this compound can be reduced using lithium aluminum hydride (LiAlH4) to form 3-methylcyclopentylmethane.
Substitution: Thiols can participate in nucleophilic substitution reactions. This compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Disulfides.
Reduction: Alkanes.
Substitution: Thioethers.
Scientific Research Applications
(3-Methylcyclopentyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential use in drug development, especially in designing thiol-based drugs.
Industry: Utilized in the production of flavors and fragrances due to its distinct odor.
Mechanism of Action
The mechanism of action of (3-Methylcyclopentyl)methanethiol involves its interaction with various molecular targets. In biological systems, thiols can act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The sulfur atom in the thiol group can form bonds with metal ions, which is crucial in many enzymatic reactions. Additionally, thiols can undergo redox reactions, playing a role in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with the formula CH3SH, known for its use in the natural gas industry as an odorant.
Ethanethiol: Another simple thiol with the formula C2H5SH, used as a flavoring agent and in the synthesis of other chemicals.
Cyclopentylmethanethiol: Similar to (3-Methylcyclopentyl)methanethiol but without the methyl group on the cyclopentyl ring.
Uniqueness
This compound is unique due to the presence of the methyl group on the cyclopentyl ring, which can influence its chemical reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its simpler counterparts.
Properties
IUPAC Name |
(3-methylcyclopentyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUAADWEBXKLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














